Engineering Kinase Inhibitors and PROTACs: The Strategic Role of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
Engineering Kinase Inhibitors and PROTACs: The Strategic Role of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper
Executive Summary
In modern structure-based drug design, the selection of highly tunable, metabolically stable building blocks is paramount. tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate has emerged as a privileged scaffold in the synthesis of targeted oncology therapeutics and Targeted Protein Degradation (TPD) chimeras (PROTACs). By combining a lipophilic, Boc-protected piperidine ring with a reactive 1H-pyrazole core, this intermediate offers a precise vector for cross-coupling chemistry. This whitepaper deconstructs the physicochemical properties, mechanistic advantages, and validated synthetic protocols for deploying this building block in advanced pharmaceutical development[1].
Chemical Architecture and Physicochemical Profiling
The utility of this compound lies in its dual-domain architecture. The piperidine ring, once deprotected, serves as a basic amine that enhances aqueous solubility and frequently participates in critical salt-bridge interactions within kinase hinge regions[2]. The pyrazole ring acts as a rigid, aromatic linker and hydrogen-bond acceptor. The tert-butyloxycarbonyl (Boc) group is not merely a protecting group; it provides essential steric shielding during downstream transition-metal catalysis[1].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate |
| CAS Registry Number | 1269429-29-9[1] |
| Molecular Formula | C₁₃H₂₁N₃O₂[1] |
| Molecular Weight | 251.33 g/mol [1] |
| SMILES String | O=C(N1CCC(N2N=CC=C2)CC1)OC(C)(C)C[1] |
| Purity Standard | ≥95% (typically crystalline powder)[1] |
Mechanistic Rationale in Drug Design
The strategic value of this scaffold is dictated by its electronic and steric properties. The unsubstituted C4 position of the pyrazole ring is highly activated for electrophilic aromatic substitution (SEAr). Because the adjacent N1 and N2 atoms deactivate the C3 and C5 positions, halogenation occurs with near-perfect regioselectivity at C4.
Once halogenated, the C4 position becomes a versatile hub for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[3]. This exact functionalization pathway is the cornerstone of synthesizing the ALK/ROS1 inhibitor Crizotinib[2][4], as well as emerging heterobifunctional degraders targeting GSPT1[5] and Bruton's Tyrosine Kinase (BTK)[6].
Figure 1: Pharmacophore mapping and functional logic of the Boc-protected pyrazolyl-piperidine scaffold.
Synthetic Workflows and Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choice and an integrated Quality Control (QC) metric.
Protocol 3.1: Regioselective C4-Iodination
This protocol generates the critical intermediate tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 877399-73-0)[3].
-
Preparation: Dissolve 1.0 eq of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: DMF is a polar aprotic solvent that effectively stabilizes the highly polar halonium ion intermediate during the SEAr mechanism, accelerating the reaction rate.
-
-
Electrophilic Addition: Cool the vessel to 0°C. Add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise over 15 minutes. Protect from light and allow the reaction to slowly warm to room temperature over 4 hours.
-
Causality: Strict temperature control suppresses radical-mediated side reactions and over-iodination. The Boc group shields the piperidine nitrogen, forcing the electrophile to exclusively attack the electron-rich C4 position of the pyrazole.
-
-
Self-Validating QC (LC-MS & NMR): Quench an aliquot in 10% aqueous Na₂S₂O₃.
-
Validation: LC-MS must show complete conversion from m/z 252 [M+H]⁺ to m/z 378 [M+H]⁺[3]. ¹H-NMR will confirm regioselectivity via the collapse of the pyrazole multiplet into a characteristic singlet (~7.5 ppm) integrating for 2 protons (C3-H and C5-H).
-
Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This step attaches the target pharmacophore (e.g., a substituted aminopyridine for Crizotinib analogs)[2].
-
Reaction Assembly: Combine the C4-iodo intermediate (1.0 eq), the target boronic acid/ester (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Causality: Water is mandatory to dissolve the inorganic base and hydroxylate the boronic acid, forming the reactive boronate complex required for the transmetalation step.
-
-
Degassing and Catalysis: Sparge the mixture with Argon for 15 minutes. Add 0.05 eq of Pd(dppf)Cl₂. Heat to 90°C for 6 hours.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step. The bulky Boc group prevents the piperidine nitrogen from coordinating to the Pd(0) center, avoiding catalyst poisoning.
-
-
Self-Validating QC (Metal Scavenging): Upon completion (confirmed via TLC/LC-MS), filter the mixture through a pad of Celite and treat the filtrate with a silica-based palladium scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40°C.
-
Validation: ICP-MS of the isolated product must show residual Palladium levels below 10 ppm to ensure the intermediate does not exhibit heavy-metal cytotoxicity in downstream biological assays.
-
Figure 2: Step-by-step synthetic workflow from the base scaffold to active pharmaceutical ingredients.
Applications in Targeted Oncology and PROTACs
The modularity of the tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate scaffold has led to the generation of several highly valuable downstream intermediates. These halogenated and borylated derivatives are commercially critical for synthesizing ALK inhibitors and bridging ligands in E3-ubiquitin ligase recruiters[5][6][7].
Table 2: Key Derivative Intermediates and Applications
| Derivative Compound | CAS Number | MW ( g/mol ) | Primary Application |
| 4-(4-Iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 877399-73-0[3] | 377.22[3] | Direct electrophile for Suzuki/Sonogashira coupling; Crizotinib intermediate[4]. |
| 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 877399-50-3[8] | 330.23[8] | Cost-effective alternative to the iodo-derivative for Buchwald-Hartwig aminations[8]. |
| 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)...] | 877399-74-1[7] | 377.30 | Boronic ester nucleophile used when the target aryl halide is more readily available[7]. |
By leveraging the predictable reactivity of this scaffold, medicinal chemists can rapidly iterate through structure-activity relationship (SAR) campaigns, moving seamlessly from hit-to-lead optimization to the scalable manufacturing of complex therapeutics.
References
- Title: tert-Butyl 4-(1H-pyrazol-1-yl)
- Title: CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof Source: Google Patents URL
- Title: tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)
- Title: Tert-butyl 4- (4-iodo-1H-pyrazol-1-yl)
- Title: tert-Butyl 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate 98.
- Title: Tert-Butyl 4-[4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- Title: WO2022073469A1 - Compounds and methods of treating cancers (GSPT1 degraders)
- Title: WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk)
Sources
- 1. tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate 95% | CAS: 1269429-29-9 | AChemBlock [achemblock.com]
- 2. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 3. tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate;CAS No.:877399-73-0 [chemshuttle.com]
- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 5. WO2022073469A1 - Compounds and methods of treating cancers - Google Patents [patents.google.com]
- 6. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 7. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 8. tert-Butyl 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
